molecular formula C18H22N2O3S B5713573 N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5713573
M. Wt: 346.4 g/mol
InChI Key: UKCVYLAAHZMDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as MPMSA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. MPMSA has been shown to have a number of interesting properties, including anti-inflammatory, analgesic, and anti-cancer effects. In

Scientific Research Applications

N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. This makes this compound a potential therapeutic agent for a wide range of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Another area of research involves the use of this compound as an analgesic agent. Studies have shown that this compound can reduce pain by inhibiting the production of prostaglandins, which are responsible for the sensation of pain. This makes this compound a potential therapeutic agent for a wide range of pain-related conditions, including neuropathic pain, cancer pain, and post-operative pain.
In addition to its anti-inflammatory and analgesic effects, this compound has also been studied for its potential anti-cancer effects. Studies have shown that this compound can induce cell death in a number of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes this compound a potential therapeutic agent for a wide range of cancers.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is not completely understood, but studies have shown that it acts by inhibiting the production of certain enzymes and cytokines that are involved in inflammation, pain, and cancer. This compound has been shown to inhibit the production of COX-2, an enzyme that is responsible for the production of prostaglandins. It has also been shown to inhibit the production of TNF-α and IL-6, which are pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is that it has been well-studied and has a well-established synthesis method. This makes it easy to obtain and use in lab experiments. In addition, this compound has been shown to have a wide range of potential applications in scientific research, including anti-inflammatory, analgesic, and anti-cancer effects.
One of the limitations of this compound is that its mechanism of action is not completely understood. This makes it difficult to optimize its use in lab experiments. In addition, this compound has not yet been tested extensively in clinical trials, so its safety and efficacy in humans is not well-established.

Future Directions

There are a number of future directions for research on N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One area of research involves further elucidating its mechanism of action. This will help to optimize its use in lab experiments and may lead to the development of more effective therapeutic agents.
Another area of research involves testing this compound in clinical trials to determine its safety and efficacy in humans. This will be important for determining whether this compound has potential as a therapeutic agent for a wide range of diseases.
Finally, research on the potential applications of this compound in combination with other therapeutic agents may lead to the development of more effective treatment options for a wide range of diseases.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-isopropylphenylamine with methylsulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained through purification via crystallization. This synthesis method has been well-established and has been used in a number of studies to produce this compound.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)14-5-9-16(10-6-14)19-18(21)15-7-11-17(12-8-15)20(3)24(4,22)23/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVYLAAHZMDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.